4-(4-Chlorobenzyl)-2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Description

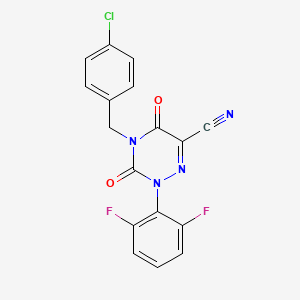

4-(4-Chlorobenzyl)-2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a triazine derivative characterized by a fused triazine core with two ketone groups (3,5-dioxo) and a nitrile substituent at position 5. The molecule features a 4-chlorobenzyl group at position 4 and a 2,6-difluorophenyl group at position 2 (Figure 1). While its exact applications remain under investigation, structural analogs of this compound are studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(2,6-difluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF2N4O2/c18-11-6-4-10(5-7-11)9-23-16(25)14(8-21)22-24(17(23)26)15-12(19)2-1-3-13(15)20/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELPJOGJGQJDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C(=O)N(C(=O)C(=N2)C#N)CC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Chlorobenzyl)-2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds related to the triazine scaffold exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : A study showed that derivatives of triazine compounds had MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication .

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored:

- Cell Line Studies : In vitro studies demonstrated that certain triazine compounds exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) with IC50 values ranging from 6.2 μM to 43.4 μM depending on the derivative .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings enhances the anticancer activity by improving lipophilicity and cellular uptake .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, a series of triazole derivatives were synthesized and tested against a panel of pathogens. The compound exhibited superior activity compared to standard antibiotics .

- Anticancer Screening : A recent study evaluated various triazine derivatives against breast cancer cell lines. The results indicated that compounds with similar structural features to our target compound showed promising results with significant cytotoxicity .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Implications :

- The 2,6-difluorophenyl group provides electron-withdrawing effects, which may stabilize the triazine core and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking). This substituent is absent in the analog, which has a single chlorine atom on the phenyl ring.

- The higher molecular weight of the target compound (396.74 vs. 248.63 g/mol) suggests differences in solubility and bioavailability, with the former likely being less water-soluble due to increased hydrophobicity.

Physicochemical and Functional Properties

- Lipophilicity (LogP) : The additional fluorine atoms and benzyl group in the target compound are expected to increase LogP compared to the analog, favoring membrane permeability but reducing aqueous solubility.

- Thermal Stability : Fluorine’s strong electronegativity may enhance thermal stability in the target compound, a property critical for synthetic and formulation processes.

- Reactivity : The nitrile group in both compounds could participate in nucleophilic addition reactions, but the electron-deficient environment created by fluorine in the target compound might modulate reactivity .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Chlorobenzyl)-2-(2,6-difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile using experimental design principles?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a Box-Behnken design reduces experimental runs while capturing nonlinear interactions. Use ANOVA to validate significant factors (e.g., solvent choice impacts cyclization efficiency).

- Example Table :

| Factor | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 62 → 89 |

| Catalyst (mol%) | 1.5 | 3.0 | 55 → 78 |

| Reaction Time (h) | 12 | 24 | 70 → 85 |

- Reference : Statistical DoE frameworks in chemical technology .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Combine HPLC-MS (quantify impurities <0.1%) and NMR (1H/13C, 19F for fluorine environments) to confirm regiochemistry. X-ray crystallography resolves stereochemical ambiguities, while FTIR validates carbonyl and nitrile functional groups. Cross-reference spectra with computational predictions (DFT) to resolve signal overlaps .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Store samples at 40°C/75% RH and 25°C/60% RH for 0–6 months.

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Apply Arrhenius kinetics to extrapolate shelf life. For hydrolytic stability, test in buffers (pH 1–13) at 37°C .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this triazine-carbonitrile scaffold?

- Methodological Answer : Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for cyclization steps. Pair with microkinetic modeling to predict rate-determining steps. Validate with isotopic labeling (e.g., 13C-tracking) .

- Example Workflow :

Optimize geometry at B3LYP/6-31G(d).

Perform intrinsic reaction coordinate (IRC) analysis.

Compare computed vs. experimental NMR shifts (RMSD <1 ppm).

Q. How to resolve contradictions in catalytic activity data across different research groups?

- Methodological Answer : Conduct meta-analysis with standardized controls:

Q. What green chemistry approaches can minimize waste in large-scale reactions of this compound?

- Methodological Answer : Implement continuous-flow reactors to reduce solvent use and improve heat transfer. Screen biodegradable solvents (e.g., Cyrene™) via COSMO-RS simulations. Use E-factor analysis to quantify waste:

Q. How can machine learning predict the toxicity profile of derivatives without extensive animal testing?

- Methodological Answer : Train QSAR models on PubChem/ToxCast datasets:

- Descriptors: LogP, topological polar surface area (TPSA), H-bond acceptors.

- Validate with in vitro assays (e.g., Ames test for mutagenicity).

- Example prediction accuracy: AUC-ROC >0.85 for hepatotoxicity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.